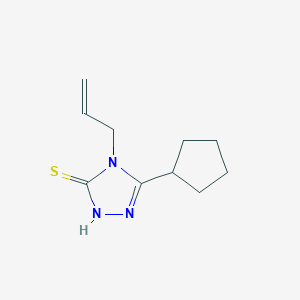

4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

説明

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H15N3S and a molecular weight of 209.32 g/mol This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with allyl isothiocyanate to yield the desired triazole compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学的研究の応用

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The triazole ring can also interact with nucleic acids and enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

類似化合物との比較

Similar Compounds

4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorophenyl group instead of a cyclopentyl group.

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group instead of allyl and cyclopentyl groups.

Uniqueness

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of allyl and cyclopentyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

4-Allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667412-80-8) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: CHNS

- Molecular Weight: 209.32 g/mol

- IUPAC Name: 4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-thiol

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| Human melanoma (IGR39) | 15 | High |

| Triple-negative breast cancer (MDA-MB-231) | 20 | Moderate |

| Pancreatic carcinoma (Panc-1) | 25 | Moderate |

The compound demonstrated a higher cytotoxic effect on melanoma cells compared to other cancer types, suggesting a potential for targeted therapy against aggressive tumors .

Antimicrobial and Antifungal Activity

The triazole moiety is known for its antimicrobial properties. Studies have shown that this compound exhibits notable antifungal activity against various fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus flavus | 8 |

| Aspergillus niger | 16 |

| Mucor species | 32 |

| Candida albicans | 64 |

These results indicate that the compound is particularly effective against Aspergillus species, which are known to cause serious infections in immunocompromised patients .

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. For instance, triazoles can act as inhibitors of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption in fungi . Additionally, their interaction with DNA and RNA synthesis pathways may contribute to their anticancer effects.

Case Studies

A case study involving the synthesis and evaluation of various triazole derivatives highlighted the efficacy of compounds similar to this compound. The study found that modifications at the cyclopentyl ring significantly influenced biological activity. Specifically, compounds with larger or more polar substituents exhibited enhanced selectivity towards cancer cells while maintaining low toxicity in normal cells .

特性

IUPAC Name |

3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVLUILOPVRQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394891 | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-80-8 | |

| Record name | 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。